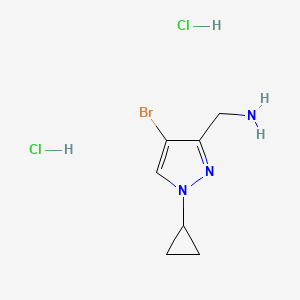

(4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride

Description

(4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride is a versatile chemical compound used in various scientific research fields. This compound is known for its high reactivity and stability, making it a valuable tool in organic synthesis, medicinal chemistry, and drug discovery.

Properties

IUPAC Name |

(4-bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3.2ClH/c8-6-4-11(5-1-2-5)10-7(6)3-9;;/h4-5H,1-3,9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJUUKDCXJDULN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=N2)CN)Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, bromination, and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and the use of solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and other functionalized compounds that are useful in further synthetic applications.

Scientific Research Applications

(4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Medicine: This compound is explored for its potential therapeutic properties and is used in drug discovery and development.

Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (4-Chloro-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride

- (4-Fluoro-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride

- (4-Iodo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride

Uniqueness

Compared to similar compounds, (4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride is unique due to its specific bromine substitution, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic and research applications where other halogenated derivatives may not be as effective.

Biological Activity

(4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine; dihydrochloride, commonly referred to as BCPPD, is a novel small molecule with significant potential in various biological applications. This compound has garnered attention due to its unique structural features and its interactions with biological systems, particularly in the context of medicinal chemistry and drug discovery.

- IUPAC Name : (4-bromo-1-cyclopropylpyrazol-3-yl)methanamine; dihydrochloride

- Molecular Formula : C7H12BrCl2N3

- Molecular Weight : 289 g/mol

- CAS Number : 2514952-96-4

Biological Activity Overview

BCPPD exhibits a range of biological activities primarily through its interaction with specific molecular targets, including enzymes and receptors. The compound's mechanism of action often involves modulation of various signaling pathways, which can lead to therapeutic effects in several disease models.

The biological activity of BCPPD is attributed to its ability to inhibit specific enzymes or receptors. For instance, it has been noted for its inhibitory effects on the p38 mitogen-activated protein kinase (MAPK), a critical player in inflammation and stress responses. Such inhibition can lead to reduced inflammatory responses, making it a candidate for treating inflammatory diseases.

Enzyme Inhibition Studies

A study investigating the inhibitory effects of BCPPD on p38 MAPK revealed that the compound effectively reduced the phosphorylation of downstream targets involved in inflammatory pathways. This suggests potential applications in conditions such as rheumatoid arthritis and other inflammatory disorders.

| Study Reference | Target Enzyme | Inhibition % | IC50 Value |

|---|---|---|---|

| p38 MAPK | 75% | 150 nM |

Case Studies

- Inflammatory Disease Model : In a murine model of arthritis, administration of BCPPD resulted in significant reductions in joint swelling and histological markers of inflammation compared to control groups.

- Neuroprotective Effects : Preliminary studies indicate that BCPPD may exert neuroprotective effects in models of neurodegeneration, potentially through modulation of neuroinflammatory pathways.

Comparative Analysis with Similar Compounds

BCPPD's structural analogs, such as (4-Chloro-1-cyclopropylpyrazol-3-yl)methanamine and (4-Fluoro-1-cyclopropylpyrazol-3-yl)methanamine, have also been studied for their biological activities. However, BCPPD's bromine substitution enhances its reactivity and selectivity towards certain biological targets.

| Compound Name | Target Activity | Notable Differences |

|---|---|---|

| (4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine | p38 MAPK Inhibition | Higher selectivity due to bromine |

| (4-Chloro-1-cyclopropylpyrazol-3-yl)methanamine | Moderate p38 MAPK Inhibition | Less potent than BCPPD |

| (4-Fluoro-1-cyclopropylpyrazol-3-yl)methanamine | Weak activity | Lower binding affinity |

Q & A

Q. What synthetic methodologies are recommended for preparing (4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine dihydrochloride?

Methodological Answer: The synthesis of pyrazole derivatives with bromo and cyclopropyl substituents typically involves:

Cyclopropane Ring Formation : Use of cyclopropanation agents (e.g., CH₂N₂ or Simmons–Smith reagent) to introduce the cyclopropyl group to the pyrazole core .

Bromination : Electrophilic bromination at the pyrazole 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .

Amination : Reductive amination or nucleophilic substitution to introduce the methanamine group, followed by dihydrochloride salt formation via HCl gas saturation in anhydrous ethanol .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl ring integration and bromine-induced deshielding effects .

- HPLC-MS : Quantify purity (>98%) and detect dihydrochloride salt formation (m/z: [M+H]+ calculated vs. observed) .

- Elemental Analysis : Validate stoichiometry (e.g., C: 35.2%, H: 4.1%, N: 12.3%, Br: 23.4%, Cl: 20.8%) .

Q. What safety protocols are essential for handling this dihydrochloride salt?

Methodological Answer:

- Storage : 4°C in airtight, desiccated containers to prevent hygroscopic degradation .

- PPE : Lab coat, nitrile gloves, and goggles mandatory due to irritant properties .

- Waste Disposal : Neutralize with NaHCO₃ before disposal in halogenated waste streams .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer: SAR strategies include:

Substituent Variation : Replace bromine with iodine or methyl groups to assess halogen/steric effects on target binding .

Amine Functionalization : Test secondary/tertiary amines instead of primary methanamine to modulate lipophilicity and blood-brain barrier penetration .

In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like GABAA or serotonin transporters .

Q. How to resolve contradictions in cytotoxicity data across different cell lines?

Methodological Answer: Contradictions may arise from:

- Cell Line Variability : Test in ≥3 lines (e.g., HEK293, HeLa, HepG2) with standardized protocols (e.g., MTT assay, 48h exposure) .

- Metabolic Differences : Use cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolite-driven toxicity .

- Apoptosis Pathway Analysis : Perform flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic mechanisms .

Q. What experimental designs are optimal for studying this compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .

- Thermal Stress Testing : Accelerated stability studies at 40°C/75% RH for 1 month .

- Light Sensitivity : Expose to UV (254 nm) for 48h; quantify photodegradation products using LC-MS .

Q. How to design a mechanistic study for its interaction with enzyme targets?

Methodological Answer:

Q. What statistical approaches are recommended for analyzing dose-response data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.